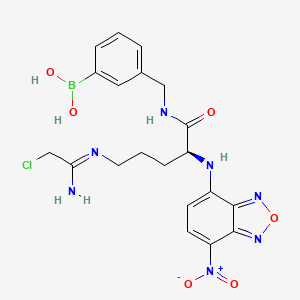
Pad4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pad4-IN-2 is a selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pad4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. The use of automated synthesis and high-throughput screening can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pad4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Rheumatoid Arthritis
Studies indicate that inhibition of PAD4 can alleviate symptoms and progression of rheumatoid arthritis. In animal models, Pad4-IN-2 reduced arthritis severity and improved clinical parameters by preventing excessive NET formation and subsequent inflammation .
Table 1: Effects of this compound on Rheumatoid Arthritis Models
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Arthritis Severity Score | High | Low |
| NET Formation | High | Significantly Reduced |
| Anti-Citrullinated Antibodies | Elevated | Decreased |
Systemic Lupus Erythematosus
In lupus models, this compound has shown promise in modulating immune responses by reducing autoantibody production and improving vascular function. The compound's ability to inhibit PAD4 activity suggests potential benefits in managing SLE symptoms .
Table 2: Effects of this compound on Lupus Models
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Autoantibody Levels | Elevated | Decreased |
| Type I Interferon Responses | High | Reduced |
| Immune Cell Activation | Increased | Decreased |
Cancer Therapy
Recent studies have identified PAD4 as a potential target in cancer therapy due to its role in tumor microenvironment modulation and immune evasion. Inhibition of PAD4 using this compound may enhance anti-tumor immunity by preventing the citrullination of tumor-associated antigens .
Case Study: PAD4 Inhibition in Cancer Models
A study evaluated the effects of this compound in a mouse model of cancer, demonstrating that treatment led to increased infiltration of cytotoxic T cells into tumors and enhanced tumor regression compared to control groups.
Mécanisme D'action
Pad4-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. This inhibition prevents the citrullination of target proteins, thereby modulating various cellular pathways involved in gene regulation, immune response, and tumor progression. The molecular targets of this compound include key proteins involved in these pathways, such as histones and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
BB-Cl-Amidine: Another PAD4 inhibitor with a different chemical structure but similar inhibitory activity.
GSK484: A selective PAD4 inhibitor with distinct pharmacokinetic properties.
Cl-Amidine: A pan-PAD inhibitor that targets multiple PAD isoforms.
Uniqueness of Pad4-IN-2
This compound stands out due to its high selectivity for PAD4 over other PAD isoforms, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure also contributes to its favorable pharmacokinetic profile and therapeutic potential .
Propriétés
Formule moléculaire |
C20H23BClN7O6 |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1 |
Clé InChI |
LVPRLUILJALGIP-HNNXBMFYSA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















